molecular formula C9H10BrNO2S B2837954 4-Bromo-2-(methoxymethoxy)benzenecarbothioamide CAS No. 1994755-81-5

4-Bromo-2-(methoxymethoxy)benzenecarbothioamide

Cat. No. B2837954
CAS RN: 1994755-81-5
M. Wt: 276.15
InChI Key: QQCFRKKRSWOVFF-UHFFFAOYSA-N
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Description

4-Bromo-2-(methoxymethoxy)benzenecarbothioamide (BMMBC) is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a thioamide derivative of 4-bromo-2-methoxyphenol, and its molecular formula is C9H10BrNO3S. BMMBC has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and nanotechnology.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(methoxymethoxy)benzenecarbothioamide is not fully understood, but it is believed to be related to its thioamide functional group. Thioamides have been shown to interact with metal ions and enzymes, which may explain some of the biological activities of 4-Bromo-2-(methoxymethoxy)benzenecarbothioamide.
Biochemical and Physiological Effects:
4-Bromo-2-(methoxymethoxy)benzenecarbothioamide has been shown to exhibit various biochemical and physiological effects, including antioxidant, anticancer, and antimicrobial activities. In one study, 4-Bromo-2-(methoxymethoxy)benzenecarbothioamide was found to exhibit potent antioxidant activity in vitro, which was attributed to its ability to scavenge free radicals. In another study, 4-Bromo-2-(methoxymethoxy)benzenecarbothioamide was found to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. The antimicrobial activity of 4-Bromo-2-(methoxymethoxy)benzenecarbothioamide has also been investigated, and it was found to exhibit activity against various bacterial strains.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-Bromo-2-(methoxymethoxy)benzenecarbothioamide is its ease of synthesis, which makes it readily available for scientific research. Additionally, 4-Bromo-2-(methoxymethoxy)benzenecarbothioamide has been shown to exhibit various biological activities, which makes it a promising candidate for drug discovery and development. However, one of the limitations of 4-Bromo-2-(methoxymethoxy)benzenecarbothioamide is its relatively low solubility in water, which may limit its use in certain applications.

Future Directions

There are several future directions for the scientific research of 4-Bromo-2-(methoxymethoxy)benzenecarbothioamide. One possible direction is the development of 4-Bromo-2-(methoxymethoxy)benzenecarbothioamide-based metal complexes for the treatment of cancer. Another direction is the use of 4-Bromo-2-(methoxymethoxy)benzenecarbothioamide as a building block for the synthesis of novel dendrimers for drug delivery applications. Additionally, further studies are needed to investigate the mechanism of action of 4-Bromo-2-(methoxymethoxy)benzenecarbothioamide and its potential applications in other fields, such as nanotechnology and materials science.
In conclusion, 4-Bromo-2-(methoxymethoxy)benzenecarbothioamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. It has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and nanotechnology. 4-Bromo-2-(methoxymethoxy)benzenecarbothioamide has been shown to exhibit various biological activities, including antioxidant, anticancer, and antimicrobial activities. While there are some limitations to the use of 4-Bromo-2-(methoxymethoxy)benzenecarbothioamide, its ease of synthesis and promising biological activities make it a promising candidate for future scientific research.

Synthesis Methods

4-Bromo-2-(methoxymethoxy)benzenecarbothioamide can be synthesized using different methods, such as the reaction of 4-bromo-2-methoxyphenol with thioamide in the presence of a base. In one study, 4-Bromo-2-(methoxymethoxy)benzenecarbothioamide was synthesized by reacting 4-bromo-2-methoxyphenol with N-methylthiourea in the presence of potassium hydroxide. The reaction was carried out under reflux conditions, and the product was obtained in good yield.

Scientific Research Applications

4-Bromo-2-(methoxymethoxy)benzenecarbothioamide has been used in various scientific research applications, including medicinal chemistry, biochemistry, and nanotechnology. In one study, 4-Bromo-2-(methoxymethoxy)benzenecarbothioamide was used as a ligand for the design and synthesis of novel metal complexes with potential anticancer activity. In another study, 4-Bromo-2-(methoxymethoxy)benzenecarbothioamide was used as a building block for the synthesis of thioether-based dendrimers for drug delivery applications.

properties

IUPAC Name

4-bromo-2-(methoxymethoxy)benzenecarbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2S/c1-12-5-13-8-4-6(10)2-3-7(8)9(11)14/h2-4H,5H2,1H3,(H2,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQCFRKKRSWOVFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C=CC(=C1)Br)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-(methoxymethoxy)benzenecarbothioamide

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